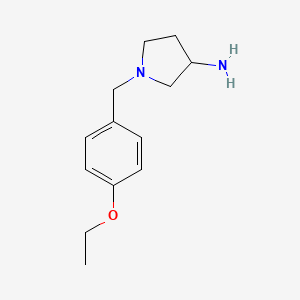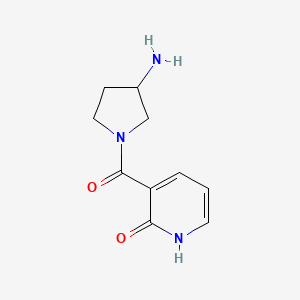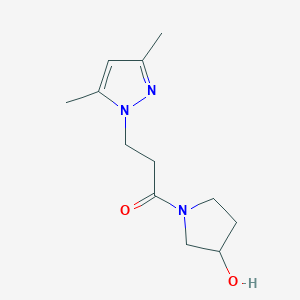
6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (ETP-MTD) is a synthetic compound with potential applications in a variety of scientific research areas. ETP-MTD has been studied for its biochemical and physiological effects, and its synthesis and mechanism of action have been investigated.
Scientific Research Applications
Subheading Molecular Structure and Vibrational Spectra
The molecular structure and vibrational spectra of 6-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives have been extensively studied. Theoretical investigations using FT-IR and FT-Raman spectroscopy, alongside Density Functional Theory (DFT), have provided insights into the molecular structure, vibrational wavenumbers, and other properties like HOMO-LUMO energy gap and NBO analysis. This compound, due to its high first hyperpolarizability, is considered a promising candidate for nonlinear optical applications, with its π nature HOMO being delocalized over the phenyl ring while the LUMO is located over the pyrimidine ring (Al-Abdullah et al., 2014).
Synthesis and Chemical Reactions
Subheading Synthesis and Reactivity
N-Substituted 6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diones have shown reactivity with aliphatic carboxylic acid chlorides, leading to various derivatives, including 4-O-acyl derivatives and enamino derivatives. These reactions and the subsequent chemical transformations highlight the versatility and chemical properties of the tetrahydropyrimidine-2,4-dione framework, showcasing its potential in the synthesis of complex organic molecules (Rubinov et al., 2008).
Structural and Conformational Analysis
Subheading X-ray Crystallography and Computational Analysis
Detailed structural and conformational analysis of tetrahydropyrimidine derivatives has been conducted using X-ray crystallography and quantum chemical calculations (DFT). These studies reveal the quasi-boat conformation of the heterocyclic ring and the occurrence of both R- and S- enantiomers, providing valuable information on the stereochemistry and molecular dynamics of these compounds (Memarian et al., 2013).
Supramolecular Assemblies
Subheading Hydrogen-bonded Supramolecular Networks
The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been utilized to form novel crown-containing hydrogen-bonded supramolecular assemblies. Extensive H-bonding interactions lead to the formation of complex 2D and 3D networks, which incorporate macrocyclic cations and demonstrate the potential of these compounds in the design of sophisticated molecular architectures (Fonari et al., 2004).
properties
IUPAC Name |
6-(4-ethylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-9-4-6-10(7-5-9)11-8-12(16)15(2)13(17)14-11/h4-8H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZQTMWCMGJDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)N(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491620.png)



![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1491624.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491626.png)


![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491635.png)
![1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491639.png)
![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491640.png)